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Compound of Interest

Compound Name: 2,8-Dibromodibenzothiophene

Cat. No.: B047624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,8-dibromodibenzothiophene, a

pivotal chemical intermediate. It details its chemical and physical properties, outlines a

standard synthesis protocol, and explores its key reactions and applications, particularly within

the field of organic electronics.

Chemical Properties and Identification
2,8-Dibromodibenzothiophene is a symmetrically substituted aromatic sulfur heterocycle. Its

structure, featuring bromine atoms at the 2 and 8 positions, makes it an exceptionally useful

building block in organic synthesis. The bromine atoms serve as versatile functional handles for

various cross-coupling reactions, enabling the construction of complex organic molecules.

Table 1: Physicochemical Properties of 2,8-Dibromodibenzothiophene
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Property Value Reference(s)

CAS Number 31574-87-5 [1][2]

Molecular Formula C₁₂H₆Br₂S [1][2]

Molecular Weight 342.05 g/mol [1][2]

Appearance
White to off-white powder or

crystals
[1][2]

Melting Point 226 °C [1][2]

Boiling Point 436.5 ± 25.0 °C (Predicted) [1]

Density 1.905 g/cm³ (Predicted) [1]

Solubility Soluble in hot toluene [1]

Storage
Store in a dark, dry place at

room temperature
[1]

Synthesis of 2,8-Dibromodibenzothiophene
The most prevalent and efficient method for synthesizing 2,8-dibromodibenzothiophene is

through the direct electrophilic bromination of dibenzothiophene. This reaction selectively

introduces bromine atoms at the electron-rich 2 and 8 positions. A subsequent oxidation step

can convert the sulfur atom to a sulfone, significantly altering the molecule's electronic

properties.

Synthesis and Oxidation Pathway

Dibenzothiophene 2,8-Dibromodibenzothiophene
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Caption: General workflow for the synthesis of 2,8-dibromodibenzothiophene and its

subsequent oxidation.
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Experimental Protocol: Bromination of
Dibenzothiophene
This protocol outlines a common laboratory-scale synthesis of 2,8-dibromodibenzothiophene
from dibenzothiophene.

Materials and Reagents:

Dibenzothiophene (DBT)

Bromine (Br₂)

Chloroform (CHCl₃), anhydrous

Methanol (MeOH)

Nitrogen (N₂) gas supply

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

Stirring apparatus

Filtration apparatus (sintered funnel)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve dibenzothiophene in anhydrous chloroform.

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of bromine in

chloroform dropwise to the stirred solution over a period of 1-2 hours. The dropwise addition

helps control the reaction temperature and ensure regioselectivity.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an extended period (e.g., 24-72 hours) to ensure the reaction goes

to completion.
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Workup: Upon completion, the reaction mixture is typically quenched, for instance by pouring

it into an aqueous solution of a reducing agent like sodium thiosulfate to remove excess

bromine.

Isolation: The crude product is collected by filtration. The collected solid is then washed

thoroughly with methanol to remove impurities.

Purification: The resulting white to off-white solid can be further purified by recrystallization

from a suitable solvent, such as toluene, to yield high-purity 2,8-dibromodibenzothiophene.

Key Chemical Reactions and Applications
The true synthetic utility of 2,8-dibromodibenzothiophene stems from its reactivity. The

carbon-bromine bonds are ideal sites for transition metal-catalyzed cross-coupling reactions,

making it a cornerstone intermediate for the synthesis of advanced organic materials.
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Caption: Key reactivity pathways of 2,8-dibromodibenzothiophene in organic synthesis.
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Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with organoboron compounds is

widely used to form new carbon-carbon bonds. It allows for the attachment of various aryl

groups to the dibenzothiophene core, which is crucial for tuning the electronic band gap and

charge transport properties of materials for OLEDs and OFETs.[2]

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds

by coupling the dibromo-compound with amines.[2] This is essential for creating materials

with specific hole-transporting or electron-donating characteristics.

Oxidation to Sulfone: Treatment with an oxidizing agent like hydrogen peroxide converts the

sulfide to a sulfone (2,8-dibromodibenzothiophene-5,5-dioxide).[2] This transformation

significantly alters the molecule's electronic properties by increasing its electron-withdrawing

character, making the sulfone derivative a valuable intermediate for materials requiring high

electron affinity.[2]

Spectral Data
The structural characterization of 2,8-dibromodibenzothiophene is typically confirmed using

NMR spectroscopy. Due to the molecule's symmetry, the NMR spectra are relatively simple.

Table 2: NMR Spectral Data for 2,8-Dibromodibenzothiophene
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Nucleus Solvent
Chemical Shift (δ)
ppm

Notes

¹H NMR CDCl₃ ~8.0-7.5

The aromatic region

typically shows a

complex pattern of

multiplets. Specific

assignments can be

challenging due to

overlapping signals

and second-order

effects common in

dibenzothiophene

systems.[3]

¹³C NMR CDCl₃ ~140-120

The spectrum will

show six distinct

signals corresponding

to the six chemically

non-equivalent carbon

atoms in the

symmetric structure.

Quaternary carbon

signals may be

weaker due to longer

relaxation times and a

lack of Nuclear

Overhauser Effect

enhancement.[3]

Note: Precise chemical shifts can vary based on solvent and concentration. For definitive

structural confirmation, comparison with reference spectra or use of advanced 2D NMR

techniques is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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